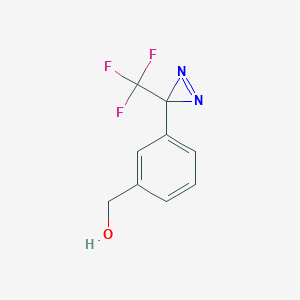

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

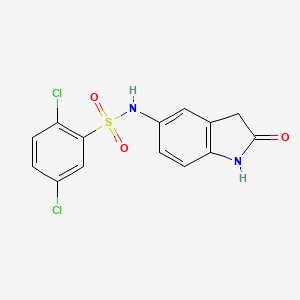

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, also known as TFMD, is a chemical compound that has been widely used in scientific research. It is a diazirine-based photoaffinity probe that can be used to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions.

Aplicaciones Científicas De Investigación

Surface Modification of Graphitic and Carbon Nanotubes : A study by Lawrence et al. (2011) demonstrated the use of 3-aryl-3-(trifluoromethyl)diazirines, including the specified compound, for the covalent surface modification of graphitic carbon and carbon nanotubes. This process facilitates the attachment of various chemical species to these surfaces, enhancing their functional properties (Lawrence et al., 2011).

Photoinduced Interfacial Modification on Gold Nanoparticles : Ismaili et al. (2010) explored the use of a similar diazirine-modified compound for photoinduced carbene insertion reactions on gold nanoparticle surfaces. This method efficiently modifies the interface, indicating its potential for creating diverse nanostructures (Ismaili et al., 2010).

Photo-affinity Labeling for Bioactive Compound Target Identification : Kumar and Young (2009) designed a photo-affinity probe containing a diazirin-3-yl functional group, aiming to facilitate the identification of molecular targets of bioactive compounds. This method allows for photochemically-induced coupling and subsequent purification of labeled targets (Kumar & Young, 2009).

Chemical Biology Applications in Diazirine Photolysis : Raimer and Lindel (2013) demonstrated the use of diazirines in Friedel-Crafts alkylations, suggesting a strategy for developing "cleaner" diazirines for applications in chemical biology (Raimer & Lindel, 2013).

Stabilization of Diazirine Rings for Ambient Light Stability : Kumar et al. (2016) developed ambient light stable 3-trifluoromethyl-3-aryldiazirine photolabels by replacing the phenyl ring with electron-withdrawing heterocyclic rings. This stabilization enhances their utility in photoaffinity labeling by increasing solubility and efficiency (Kumar et al., 2016).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the compound is combustible, and its vapors may form explosive mixtures with air . Containers may explode when heated .

Propiedades

IUPAC Name |

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXCJOBNXZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)

![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)